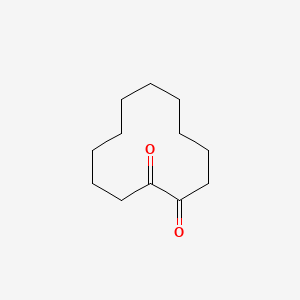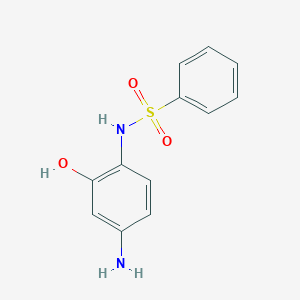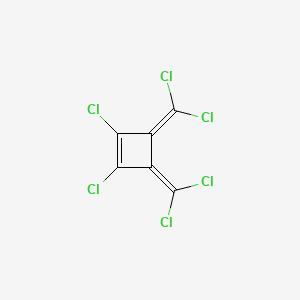
7-Oxo-16-heptadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-16-heptadecenoic acid is a unique organic compound with the molecular formula C17H30O3 and a molecular weight of 282.427 g/mol . This compound is characterized by the presence of a ketone group at the 7th position and a double bond at the 16th position of the heptadecenoic acid chain. It is a rare and specialized chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-16-heptadecenoic acid typically involves the oxidation of 16-heptadecenoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a catalyst to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use. when produced, it involves large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-16-heptadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-hydroxy-16-heptadecenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: 7-Hydroxy-16-heptadecenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxo-16-heptadecenoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Oxo-16-heptadecenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis . By activating PPARs, this compound can influence gene expression and metabolic processes, leading to various physiological effects .
Comparison with Similar Compounds
9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid: A derivative of α-linolenic acid, known to activate PPARα and promote fatty acid metabolism.
13-Oxo-9(Z),11(E),15(Z)-Octadecatrienoic Acid: Found in tomato fruit extract, activates PPARs and regulates lipid metabolism.
Uniqueness: 7-Oxo-16-heptadecenoic acid is unique due to its specific structural features, including the ketone group at the 7th position and the double bond at the 16th position. These structural characteristics confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H30O3 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
7-oxoheptadec-16-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-5-6-7-8-10-13-16(18)14-11-9-12-15-17(19)20/h2H,1,3-15H2,(H,19,20) |
InChI Key |
KACDBTJUJWBXHM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)



![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)

![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)







